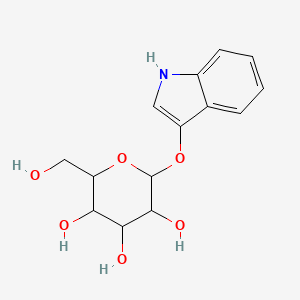

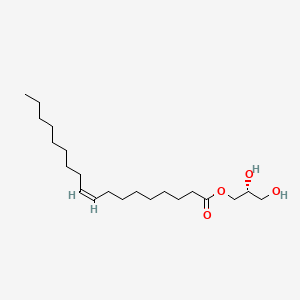

![molecular formula C30H48O3 B1671956 (3S,10S,13R,14R,17R)-17-[(2S,3R)-3-ヒドロキシ-6-メチルヘプト-5-エン-2-イル]-4,4,10,13,14-ペンタメチル-2,3,5,6,7,11,12,15,16,17-デカヒドロ-1H-シクロペンタ[a]フェナントレン-3-オール CAS No. 35963-37-2](/img/structure/B1671956.png)

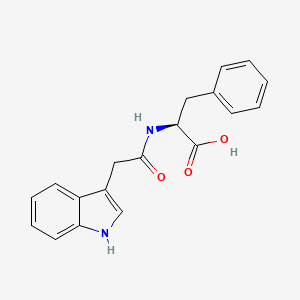

(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-ヒドロキシ-6-メチルヘプト-5-エン-2-イル]-4,4,10,13,14-ペンタメチル-2,3,5,6,7,11,12,15,16,17-デカヒドロ-1H-シクロペンタ[a]フェナントレン-3-オール

概要

説明

Inotodiol is an anti-inflammatory sterol isolated from Inonotus obliquus . It has received attention from the pharmaceutical industry due to its strong antioxidant and anti-allergic activities .

Synthesis Analysis

A stereospecific method previously developed in the triterpene series for the synthesis of inotodiol is shown to be equally valid in the steroid series . An efficient enzymatic approach for producing novel inotodiyl-oleates (IOs) from pure inotodiol and oleic acid has also been established .

Molecular Structure Analysis

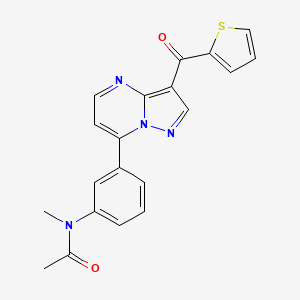

Inotodiol has a molecular formula of C30H50O2 and a molecular weight of 442.7 g/mol . The IUPAC name is (3S,5R,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .

Chemical Reactions Analysis

科学的研究の応用

抗酸化活性

イノトジオールは、チャガキノコにのみ存在するオキシステロールであり、その強力な抗酸化活性により製薬業界から注目されています 。抗酸化物質は、環境やその他の圧力に対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。

抗アレルギー活性

イノトジオールは、抗アレルギー活性があることが示されています。 ある研究では、イノトジオールは、肥満細胞の機能を阻害することにより、生体内で抗アレルギー活性を示し、有害な影響を与えないことが実証されました 。肥満細胞はアレルギー反応の中心的な役割を果たしており、これらの細胞の阻害はアレルギー症状の管理に役立ちます。

抗炎症剤

イノトジオールは、抗炎症剤としての可能性について研究されています。ある研究では、マウスに純粋なイノトジオール(純度95%、INO95)または粗製(イノトジオール20%、INO20)を13週間繰り返し投与しました。 この研究では、イノトジオールの反復投与で、死亡または器官の異常は認められませんでした 。これは、イノトジオールを炎症関連疾患の免疫モジュレーターとして使用できることを示唆しています。

バイオアベイラビリティの向上

イノトジオールのC-22のヒドロキシル基の違いにより、イノトジオールはコレステロールやラノステロールと比べて独特の物理化学的特性を示します。 これらの知見に基づいて、イノトジオールのバイオアベイラビリティを向上させるための非イオン性界面活性剤ベースの送達システムが開発されました 。化合物のバイオアベイラビリティを向上させると、治療効果を高めることができます。

薬物動態研究

トリプル四重極質量分析計を用いた高速液体クロマトグラフィーを使用して、プラズマ中のイノトジオールを定量化するバイオアナリティカル方法が開発されました 。この方法は、イノトジオールの薬物動態を研究するために使用できます。これは、体の吸収、分布、代謝、排泄を理解するために不可欠です。

作用機序

Inotodiol, also known as (3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol, is a natural compound with a wide range of biological activities . This article will delve into the mechanism of action of Inotodiol, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Inotodiol primarily targets dendritic cells (DCs) . DCs are professional antigen-presenting cells that link innate and adaptive immune responses . They have the ability to stimulate naïve T cells that coordinate subsequent adaptive response toward an inflammatory response or tolerance depending on the DC differentiation level .

Mode of Action

Inotodiol promotes the maturation of bone marrow-derived DCs (BMDCs) and induces T cell activation . It increases the expression of surface maturation markers, including MHC-I, MHC-II, CD86, and CD40, on BMDCs without affecting the production of various cytokines, including TNF-α and IL-12p40 in these cells . T cells primed with inotodiol-treated BMDCs proliferate and produce IL-2, without producing other cytokines, including IL-12p40 and IFN-γ .

Biochemical Pathways

Inotodiol induces a characteristic type of maturation in DCs through phosphatidylinositol-3-kinase activation independent of NF-κB . The phosphatidylinositol-3-kinase inhibitor wortmannin abrogates the upregulation of Akt phosphorylation and CD86 and MHC-II expression induced by inotodiol .

Pharmacokinetics

The pharmacokinetic analysis of inotodiol microemulsion in oral administration of 4.5 mg/kg exhibited AUC 0–24h = 341.81 (ng·h/mL), and C max = 88.05 (ng/mL) . Notably, when the dose increased from 4.5 to 8.0 mg/kg, the bioavailability of inotodiol decreased from 41.32% to 33.28% . This suggests that the bioavailability of inotodiol may be influenced by the dosage.

Result of Action

Inotodiol-treated DCs enhance T cell proliferation and IL-2 secretion . Injection of inotodiol into mice induces maturation of splenic DCs and IL-2 production, and the administration of inotodiol and inotodiol-treated BMDCs induces the proliferation of adoptively transferred CD8 + T cells in vivo .

Action Environment

The action of Inotodiol can be influenced by environmental factors. For instance, the solubility of inotodiol in organic solvents is notably lower than those of other sterols . This distinctive physicochemical property of inotodiol, due to the difference in the hydroxyl group at C-22, can affect its bioavailability . A nonionic surfactant-based delivery system for inotodiol was developed to improve its bioavailability .

Safety and Hazards

Inotodiol showed a unique immunosuppressive property with a preference for mast cells . It exerted a mast cell-stabilizing activity equally potent to dexamethasone in mouse anaphylaxis models when orally administered in a lipid-based formulation . Importantly, considering the no-observed-adverse-effect level of inotodiol was over 15 times higher than dexamethasone, its therapeutic index would be at least eight times better .

将来の方向性

特性

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3/t20-,21+,24+,25?,26-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWJCGCIAHLFNE-UJHWODAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35963-37-2 | |

| Record name | Inotodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035963372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Inotodiol exerts its effects through various mechanisms depending on the cell type and context.

ANone:

- Molecular formula: C30H50O2 [, , , ]

- Molecular weight: 442.72 g/mol [, , ]

- Spectroscopic data: The structure of inotodiol has been elucidated using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR, 13C NMR, DEPT, HSQC, HMBC, HHCOSY, and NOESY have been used to determine the connectivity and stereochemistry of inotodiol. [, , , , ]

- Mass spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed to determine the molecular weight and formula of inotodiol. []

A: While the research provided does not extensively discuss the material compatibility and stability of inotodiol in various material matrices, it highlights its low solubility in water and some organic solvents, impacting its bioavailability. [] Further research is needed to fully understand its stability under different conditions and in diverse material formulations.

ANone: The provided research focuses on the biological activities of inotodiol and does not indicate any inherent catalytic properties or applications in chemical reactions.

ANone: The research provided does not mention any specific computational chemistry studies or QSAR models developed for inotodiol. This area presents a potential avenue for future research to further explore its structure-activity relationship and optimize its therapeutic potential.

A: While a comprehensive SAR study is not available in the provided research, some insights can be gleaned from studies comparing inotodiol's activity to other triterpenoids from Inonotus obliquus. For example, inotodiol and trametenolic acid, both isolated from I. obliquus, showed stronger cytotoxicity against cancer cell lines compared to lanosterol. [, ] This suggests that the presence and position of hydroxyl groups on the lanostane skeleton may play a crucial role in their anticancer activity. More detailed investigations are needed to fully elucidate the SAR of inotodiol and develop analogs with improved potency and selectivity.

A: The research highlights the challenge of inotodiol's low solubility in water and some organic solvents, limiting its bioavailability for therapeutic applications. [] To overcome this, a nonionic surfactant-based microemulsion delivery system was developed using Tween-80 to encapsulate inotodiol, improving its bioavailability after oral administration in mice. [] This demonstrates the potential of using formulation strategies like microemulsions to enhance the delivery and efficacy of inotodiol. Further research is necessary to explore other formulation approaches and assess the long-term stability of inotodiol under various storage conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。